molecular formula C15H17BrN2 B1371614 N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine CAS No. 1000575-56-3

N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine

Cat. No.: B1371614
CAS No.: 1000575-56-3
M. Wt: 305.21 g/mol
InChI Key: JFLGIHIFFXKPHW-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine is a diamine compound featuring a brominated triarylmethane core. Its molecular structure, which incorporates a 4-bromophenyl group and an ethane-1,2-diamine chain, suggests utility in various research applications, particularly in the fields of synthetic chemistry and materials science. The bromine atom serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the construction of more complex molecular architectures . The primary research value of this diamine lies in its potential as a building block or precursor. The ethane-1,2-diamine moiety is a known pharmacophore and ligand framework in medicinal and coordination chemistry . Researchers can exploit this diamine functionality to develop Schiff base ligands, which are extensively used to create metallo-complexes with diverse pharmacological activities, including antimicrobial, antidiabetic, and anticancer properties . Furthermore, such diamines can act as catalysts or intermediates in the synthesis of nitrogen-containing heterocycles, which are crucial scaffolds in drug discovery and development . This chemical is provided for research purposes as a potential intermediate in the exploration of new chemical entities. Researchers are encouraged to investigate its full potential in their specific applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N'-[(4-bromophenyl)-phenylmethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9,15,18H,10-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLGIHIFFXKPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine typically involves the reaction of 4-bromobenzyl chloride with phenylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine exhibit anticancer properties. The presence of the bromophenyl group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that modifications in the aromatic systems can lead to increased cytotoxicity against various cancer cell lines.

Neuroprotective Effects
The compound has also been investigated for its neuroprotective potential. The dual aromatic system may facilitate interactions with neurotransmitter receptors or enzymes involved in neurodegenerative processes. Preliminary studies suggest that derivatives of this compound could protect neuronal cells from oxidative stress or excitotoxicity.

Materials Science Applications

Ligand in Coordination Chemistry
this compound can serve as a ligand in coordination chemistry due to its ability to donate electron pairs from the amine nitrogen atoms. This property is crucial for forming stable complexes with transition metals, which can be utilized in catalysis or material synthesis.

Polymer Chemistry
In materials science, this compound may be incorporated into polymer matrices to enhance mechanical properties or thermal stability. Its unique chemical structure allows for the development of new materials with tailored properties for specific applications, such as flame retardants or high-performance composites.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The table below highlights key structural and molecular differences between N-[(4-Bromophenyl)(phenyl)methyl]ethane-1,2-diamine and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference ID
This compound (Target) C₁₅H₁₆BrN₂ ~311.21 (calc.) - (4-Bromophenyl)(phenyl)methyl group Not explicitly reported N/A
N-[(4-Bromophenyl)(4-methoxyphenyl)methyl]-1,2-ethanediamine (Compound A) C₁₆H₁₉BrN₂O 335.245 - 4-Methoxyphenyl instead of phenyl Enhanced solubility (polar OCH₃ group)
N1,N2-Bis(4-Bromobenzyl)Ethane-1,2-Diamine (Compound B) C₁₆H₁₈Br₂N₂ 398.14 - Two 4-bromobenzyl groups Potential antimicrobial activity
N'-[(4-Chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine (Compound C) C₁₉H₂₄ClN₂ ~325.86 (calc.) - 4-Chlorophenyl, isobutyl group Altered steric/electronic effects
N-(naphthalen-1-yl)-N-(phenyl(pyridin-2-yl)methylidene)ethane-1,2-diamine (Compound D) C₂₄H₂₂N₄ 378.46 (calc.) - Schiff base with naphthyl and pyridyl groups Antimicrobial applications
N-(Ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine (Compound E) C₂₁H₂₅FeN₂O 397.29 - Ferrocenyl and methoxybenzyl groups Electrochemical/coordination chemistry

Key Comparison Points

Halogen Substituent Effects
  • Bromine vs. Chlorine: The target compound’s bromine atom offers greater electronegativity and steric bulk compared to chlorine in Compound C.
  • Dual Halogenation : Compound B, with two bromine atoms, exhibits a higher molecular weight (398.14 vs. ~311.21 for the target) and increased lipophilicity, which could enhance antimicrobial activity but reduce aqueous solubility .
Functional Group Variations
  • Methoxy Group (Compound A): The 4-methoxyphenyl group in Compound A introduces a polar OCH₃ group, likely improving solubility in polar solvents compared to the target’s non-polar phenyl group .
  • Schiff Base Formation (Compound D) : The imine linkage in Compound D enables conjugation and planarization, which may enhance UV-Vis absorption and antimicrobial efficacy .
Coordination Chemistry
  • Metal Complexation : Compound E and iridium complexes in showcase the diamine backbone’s ability to act as a ligand. The target compound’s benzyl groups may sterically hinder coordination compared to ferrocenyl or pyridyl substituents .

Biological Activity

N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a phenyl group attached to an ethane-1,2-diamine backbone. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H16_{16}BrN2_2, with a molecular weight of approximately 305.21 g/mol. Its structure can be visualized as follows:

  • Aromatic Rings : The compound features two aromatic rings (bromophenyl and phenyl) connected through a methylene bridge to the ethane-1,2-diamine moiety.
  • Functional Groups : The presence of the bromine atom in the bromophenyl group enhances its reactivity and potential biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting their catalytic functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways that are critical for various physiological processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that related amines can effectively inhibit the growth of bacteria and fungi.

CompoundActivityReference
This compoundPotential antimicrobial
4-Bromo-N,N-diethylbenzeneamineAntifungal
1-(4-Bromophenyl)propan-2-amineAntibacterial

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by studies on structurally related compounds. These compounds have been shown to reduce inflammation in various models by inhibiting pro-inflammatory cytokines.

Enzyme Inhibition Studies

Recent studies have explored the enzyme inhibition capabilities of structurally similar compounds. For example:

Enzyme TargetIC50_{50} (μM)Reference
Dihydroorotate dehydrogenase0.406
Triosephosphate Isomerase1.10
GMP synthetase0.704

These findings suggest that this compound could exhibit comparable enzyme inhibition activities.

Case Studies and Research Findings

  • Synthesis and Characterization : The compound can be synthesized through various methods yielding different purity levels. Optimization of synthesis routes is crucial for enhancing biological activity and yield.
  • Structure-Activity Relationships (SAR) : Studies have indicated that modifications in the aromatic rings or the ethane backbone can significantly influence biological activity. For example, substituents on the phenyl rings can enhance enzyme binding affinity and selectivity.
  • Potential Therapeutic Applications : Given its dual aromatic system combined with an ethane backbone, this compound may serve as a lead compound for developing new drugs targeting infectious diseases or inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-bromobenzophenone derivatives with ethylenediamine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). Key steps include temperature control (60–80°C) and solvent selection (e.g., ethanol or THF). Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) improves purity. Yield optimization requires stoichiometric balancing of reactants and inert atmosphere conditions .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm amine proton environments and aromatic substitution patterns. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight. X-ray crystallography resolves stereochemistry, while FT-IR identifies amine N-H stretching (3200–3400 cm⁻¹) and aromatic C-Br bonds (600–700 cm⁻¹). Computational tools like DFT (B3LYP/6-31G*) model electronic properties and charge distribution .

Q. What are the key reactivity trends of the ethane-1,2-diamine moiety in this compound?

  • Methodological Answer : The diamine group undergoes nucleophilic substitution (e.g., alkylation with bromoacetophenone) or coordination with transition metals (e.g., Cu²⁺ or Fe³⁺) to form chelates. Reactivity is pH-dependent: protonation at low pH reduces nucleophilicity, while deprotonation in basic conditions enhances ligand-metal binding. Monitor reactions via TLC and adjust solvent polarity (e.g., DMF for polar intermediates) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinase enzymes). QSAR models correlate substituent effects (e.g., electron-withdrawing Br vs. electron-donating CH₃) with binding affinity. Quantum mechanical calculations (e.g., MP2) predict reaction barriers for functional group modifications, prioritizing synthetic feasibility .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct activity from cytotoxicity. Use isogenic cell lines to control for genetic variability. Meta-analyses of dose-response curves (GraphPad Prism) identify outliers. Confirm binding modes via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How does the 4-bromophenyl group influence interactions with biomacromolecules?

  • Methodological Answer : The bromine atom enhances hydrophobic interactions in protein pockets (e.g., ATP-binding sites). Competitive inhibition assays (IC₅₀ measurements) compare brominated vs. non-brominated analogs. Molecular dynamics simulations (GROMACS) track ligand-protein stability over 100-ns trajectories, highlighting key residues (e.g., Phe or Tyr) involved in π-π stacking .

Q. What experimental designs mitigate side reactions during multi-step syntheses?

  • Methodological Answer : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent undesired substitutions. Monitor intermediates via LC-MS to detect byproducts early. Optimize reaction order: bromination before amine coupling reduces steric hindrance. Statistical design of experiments (DoE) identifies critical variables (e.g., solvent polarity, catalyst loading) .

Q. How can stability studies under varying conditions inform storage protocols?

  • Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., dehalogenation or oxidation) via HRMS. Recommend storage in amber vials under nitrogen at –20°C for long-term stability. Antioxidants (e.g., BHT) may be added to solutions .

Q. What green chemistry approaches improve the sustainability of its synthesis?

  • Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Catalytic systems (e.g., enzyme-mediated amination) reduce metal waste. Microwave-assisted synthesis shortens reaction times (30 min vs. 24 h) and energy use. Lifecycle assessment (LCA) quantifies carbon footprint reductions .

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